N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine
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Overview
Description
N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a benzoxadiazole core, substituted with a nitro group, a piperidine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Substitution: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the nitro-substituted benzoxadiazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring can be oxidized to form corresponding N-oxides.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Substitution: Electrophiles or nucleophiles depending on the desired substitution
Major Products
Reduction: Formation of N-(2,4-dimethylphenyl)-4-amino-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine
Oxidation: Formation of N-oxides of the piperidine ring
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound can be used as a fluorescent probe for studying biological processes due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro group and the benzoxadiazole core are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: Lacks the piperidine ring, which may affect its biological activity.
4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine: Lacks the dimethylphenyl group, which may influence its photophysical properties.
Uniqueness
N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine is unique due to the combination of its functional groups, which confer specific biological and photophysical properties. The presence of both the piperidine ring and the dimethylphenyl group enhances its potential as a multifunctional compound in various applications .
Properties
Molecular Formula |
C19H21N5O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C19H21N5O3/c1-12-6-7-14(13(2)10-12)20-15-11-16(23-8-4-3-5-9-23)17-18(22-27-21-17)19(15)24(25)26/h6-7,10-11,20H,3-5,8-9H2,1-2H3 |
InChI Key |
ROOOVKDIQFHWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCC4)[N+](=O)[O-])C |
Origin of Product |
United States |
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